molecular formula C10H16O B14281577 Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- CAS No. 22451-49-6

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-

Cat. No.: B14281577
CAS No.: 22451-49-6
M. Wt: 152.23 g/mol
InChI Key: AOVAKEPXEOVCEW-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is commonly found in essential oils of various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the oxidation of p-menth-1-en-7-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods

In industrial settings, the compound can be produced through the catalytic oxidation of p-menth-1-en-7-ol using metal catalysts such as palladium or platinum. This method offers higher yields and is more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX)

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, disrupting their function .

Comparison with Similar Compounds

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- is similar to other compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications, making Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- unique in its specific uses and effects.

Properties

CAS No.

22451-49-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3

InChI Key

AOVAKEPXEOVCEW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(CC1)C=O

density

0.923-0.929

physical_description

Clear colourless or pale yellow liquid;  Spicy, herbal, fruity aroma

solubility

Sparingly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

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